molecular formula C10H11ClF3NO2 B14053260 Methyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hcl

Methyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hcl

Cat. No.: B14053260
M. Wt: 269.65 g/mol
InChI Key: UGOHGHXGZODVPE-QRPNPIFTSA-N
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Description

Methyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl benzoate and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of Methyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods and quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate
  • Methyl ®-4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride

Uniqueness

Methyl (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

methyl 3-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoate;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)7-4-2-3-6(5-7)8(14)10(11,12)13;/h2-5,8H,14H2,1H3;1H/t8-;/m0./s1

InChI Key

UGOHGHXGZODVPE-QRPNPIFTSA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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